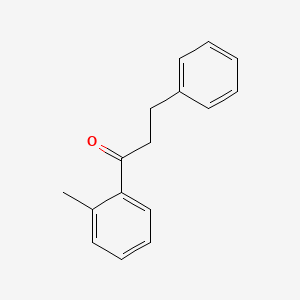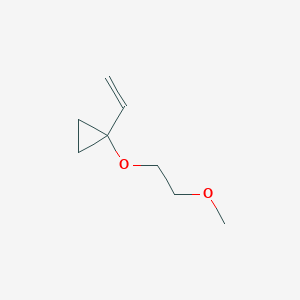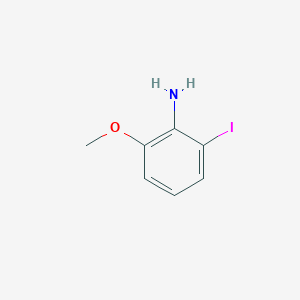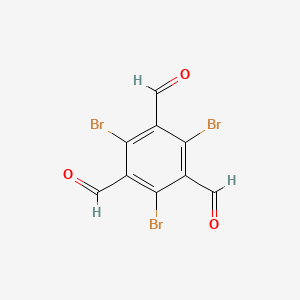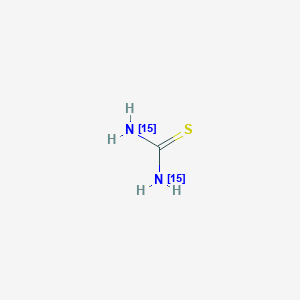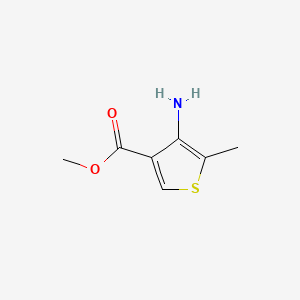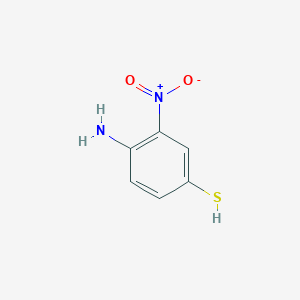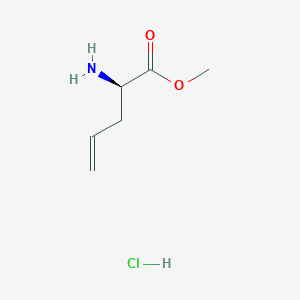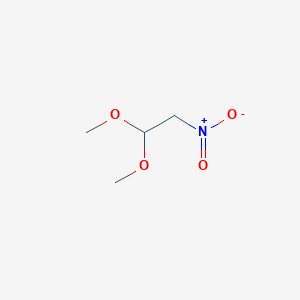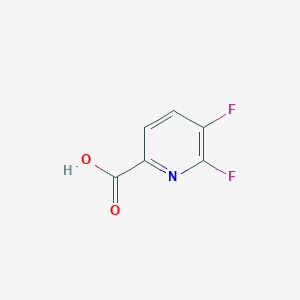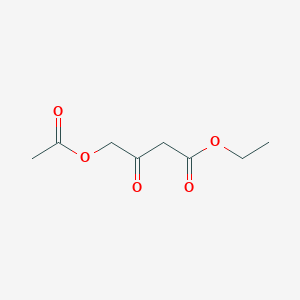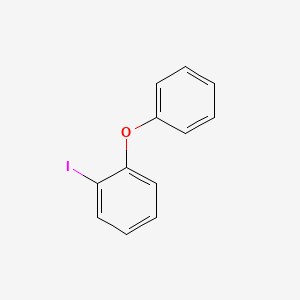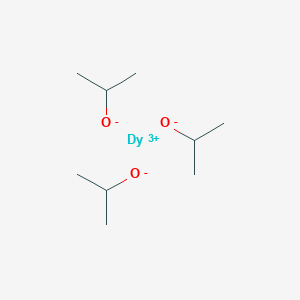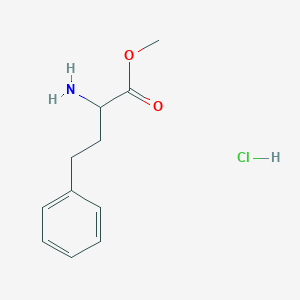![molecular formula C5H6I2 B1600880 1,3-Diiodobicyclo[1.1.1]pentan CAS No. 105542-98-1](/img/structure/B1600880.png)
1,3-Diiodobicyclo[1.1.1]pentan
Übersicht
Beschreibung
1,3-Diiodobicyclo[1.1.1]pentane is a chemical compound with the molecular formula C5H6I2. It is a bicyclic organic compound featuring two iodine atoms attached to a bicyclo[1.1.1]pentane ring structure
Wissenschaftliche Forschungsanwendungen
1,3-Diiodobicyclo[1.1.1]pentane has several scientific research applications across different fields:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: It serves as a probe in biological studies to investigate molecular interactions and pathways.
Industry: Utilized in the development of advanced materials and chemical processes due to its unique structural properties.
Wirkmechanismus
Target of Action
1,3-Diiodobicyclo[1.1.1]pentane is a synthetic compound that is used in modern drug discovery . .
Mode of Action
It is known that 1,3-diiodobicyclo[111]pentane is a high-value bioisostere for 1,4-disubstituted phenyl rings, internal alkynes, and the tert-butyl group . This suggests that it may interact with its targets in a similar manner to these groups.
Biochemical Pathways
The biochemical pathways affected by 1,3-Diiodobicyclo[11It is known that the compound can be synthesized via a cooperative n-heterocyclic carbene (nhc) and iridium dual-catalyzed three-component reaction . This reaction involves radicals derived from diazo esters to perform an addition reaction onto [1.1.1]propellane to afford BCP radicals .
Pharmacokinetics
The pharmacokinetic properties of 1,3-Diiodobicyclo[11It is known that the compound generally offers high passive permeability, high water solubility, and improved metabolic stability . These properties suggest that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of 1,3-Diiodobicyclo[11It is known that the compound is a high-value bioisostere for certain groups , suggesting that it may have similar effects to these groups at the molecular and cellular level.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1,3-Diiodobicyclo[11It is known that the compound has improved metabolic stability , suggesting that it may be relatively stable under various environmental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Diiodobicyclo[1.1.1]pentane can be synthesized through several synthetic routes. One common method involves the iodination of bicyclo[1.1.1]pentane using iodine in the presence of a suitable catalyst, such as iodine monochloride (ICl). The reaction typically requires controlled conditions, including temperature and solvent choice, to ensure the selective iodination at the 1 and 3 positions of the bicyclic ring.
Industrial Production Methods: In an industrial setting, the production of 1,3-Diiodobicyclo[1.1.1]pentane may involve large-scale iodination processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Diiodobicyclo[1.1.1]pentane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound or to synthesize derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 1,3-Diiodobicyclo[1.1.1]pentane. These products can be further utilized in various chemical and pharmaceutical applications.
Vergleich Mit ähnlichen Verbindungen
1,4-Diiodobenzene
1,3-Dibromobicyclo[1.1.1]pentane
1,2-Diiodopropane
1,3-Diiodocyclohexane
This comprehensive overview highlights the significance of 1,3-Diiodobicyclo[1.1.1]pentane in scientific research and its potential applications across various fields. Its unique structural properties and reactivity make it a valuable compound for further exploration and development.
Eigenschaften
IUPAC Name |
1,3-diiodobicyclo[1.1.1]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6I2/c6-4-1-5(7,2-4)3-4/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWNAOGSAYBEPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6I2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474239 | |
| Record name | Bicyclo[1.1.1]pentane, 1,3-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105542-98-1 | |
| Record name | Bicyclo[1.1.1]pentane, 1,3-diiodo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Diiodobicyclo[1.1.1]pentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 1,3-Diiodobicyclo[1.1.1]pentane in chemical synthesis?
A: 1,3-Diiodobicyclo[1.1.1]pentane serves as a valuable precursor for the synthesis of [1.1.1]propellane [, , ]. This is achieved through its reaction with sodium cyanide in dimethyl sulfoxide (DMSO) []. This reaction highlights the compound's ability to undergo nucleophilic substitution, opening avenues for further functionalization.
Q2: What evidence suggests the involvement of carbocation intermediates in reactions involving 1,3-Diiodobicyclo[1.1.1]pentane?
A: Research indicates that the reaction of 1,3-Diiodobicyclo[1.1.1]pentane with nucleophiles likely proceeds through the formation of unrearranged carbocation intermediates [, ]. This observation is particularly interesting as it provides insights into the reaction mechanism and potential synthetic applications of this compound.
Q3: Beyond [1.1.1]propellane, what other compounds can be synthesized using 1,3-Diiodobicyclo[1.1.1]pentane?
A: 1,3-Diiodobicyclo[1.1.1]pentane can be utilized to synthesize novel cage quaternary salts [, ]. This synthesis involves nucleophilic substitution reactions, further highlighting the versatility of this compound as a building block for more complex structures.
Q4: Are there any continuous flow processes utilizing 1,3-Diiodobicyclo[1.1.1]pentane?
A: Yes, 1,3-Diiodobicyclo[1.1.1]pentane has been successfully employed in a continuous flow process to synthesize [1.1.1]propellane []. This approach, which avoids the need for isolating the often volatile [1.1.1]propellane, highlights the potential for scaling up the production of this important intermediate.
Q5: What alternative methods exist for synthesizing [1.1.1]propellane besides using 1,3-Diiodobicyclo[1.1.1]pentane?
A: While 1,3-Diiodobicyclo[1.1.1]pentane is a key precursor for [1.1.1]propellane, the original synthesis involves a multi-step process starting from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane []. Comparing these methods could offer insights into their respective efficiencies and potential for different applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


